molecular formula C26H33N3O3 B5965640 2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

Cat. No.: B5965640
M. Wt: 435.6 g/mol
InChI Key: NHXNNEQSPAAFHL-UHFFFAOYSA-N
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Description

2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a complex organic compound that features a unique structure combining adamantyl, phenyl, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantyl Moiety: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Amination: The adamantyl ketone is then subjected to reductive amination with an appropriate amine to form the adamantyl amine derivative.

    Coupling with Phenyl Group: The adamantyl amine is coupled with a phenyl group through a nucleophilic substitution reaction, forming the intermediate compound.

    Cyclization: The final step involves the cyclization of the intermediate to form the imidazole ring, which is achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The imidazole ring can coordinate with metal ions, affecting the catalytic activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring, are used as antimicrobial agents.

    Adamantane Derivatives: Compounds such as amantadine and rimantadine, which feature the adamantyl group, are used as antiviral drugs.

Uniqueness

2-[[4-[[3-(1-Adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is unique due to its combination of adamantyl, phenyl, and imidazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

2-[[4-[[3-(1-adamantyl)-3-oxopropyl]amino]phenyl]methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c30-23(26-13-18-10-19(14-26)12-20(11-18)15-26)7-8-27-21-5-3-17(4-6-21)16-29-24(31)22-2-1-9-28(22)25(29)32/h3-6,18-20,22,27H,1-2,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXNNEQSPAAFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)NCCC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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